Adenosine 5'-(alpha,beta-methylene)diphosphate
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Overview
Description
ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE: is a synthetic nucleotide analog that has been widely studied for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This compound is known for its ability to block the conversion of adenosine monophosphate (AMP) to adenosine, which has significant implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE typically involves the reaction of adenosine with methylene diphosphate under specific conditions. The process requires careful control of temperature and pH to ensure the correct formation of the methylene bridge between the alpha and beta phosphate groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is often produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE primarily undergoes substitution reactions due to the presence of the methylene bridge. It can also participate in hydrolysis reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other nucleophilic species.
Hydrolysis Reactions: These reactions are often carried out in aqueous solutions with controlled pH and temperature.
Major Products: The major products formed from these reactions include various substituted adenosine derivatives and inorganic phosphate compounds .
Scientific Research Applications
Chemistry: In chemistry, ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE is used as a tool to study enzyme kinetics and the mechanisms of nucleotide metabolism .
Biology: In biological research, this compound is utilized to investigate the role of ecto-5’-nucleotidase in cellular processes, including signal transduction and energy metabolism .
Industry: In the industrial sector, this compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry .
Mechanism of Action
ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE exerts its effects by inhibiting the enzyme ecto-5’-nucleotidase (CD73). This inhibition prevents the conversion of adenosine monophosphate to adenosine, thereby reducing the levels of extracellular adenosine. The reduction in adenosine levels can influence various signaling pathways and cellular functions, including immune response and tumor growth .
Comparison with Similar Compounds
ADENOSINE 5’-DIPHOSPHATE: Another nucleotide analog that also inhibits ecto-5’-nucleotidase but lacks the methylene bridge.
ADENOSINE 5’-TRIPHOSPHATE: A nucleotide involved in energy transfer within cells, which can also inhibit ecto-5’-nucleotidase but has different structural properties.
Uniqueness: The presence of the methylene bridge in ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE makes it a more potent inhibitor of ecto-5’-nucleotidase compared to other nucleotide analogs. This unique structural feature enhances its binding affinity and inhibitory activity .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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